molecular formula C17H14N2O3S2 B2622431 3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione CAS No. 2176270-80-5

3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione

Cat. No.: B2622431
CAS No.: 2176270-80-5
M. Wt: 358.43
InChI Key: WCRCPMNRYBNGCZ-UHFFFAOYSA-N
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Description

3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione is a complex organic compound that features a unique combination of thiophene, benzoyl, azetidinyl, and thiazolidine-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation and Lewis acid catalysis to enhance reaction efficiency and yield . The use of advanced techniques such as microwave-assisted synthesis can significantly reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions

3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene or benzoyl moieties, often using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione is unique due to its combination of thiophene, benzoyl, azetidinyl, and thiazolidine-dione moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[1-(4-thiophen-3-ylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c20-15-10-24-17(22)19(15)14-7-18(8-14)16(21)12-3-1-11(2-4-12)13-5-6-23-9-13/h1-6,9,14H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRCPMNRYBNGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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